- An efficient route to S-N-(9-fluorenylmethyoxycarbonyl)-4'-(1-azi-2,2,2-trifluoroethyl)phenylalanineTetrahedron Letters, 1994, 35(26), 4611-14,
Cas no 95758-92-2 (3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine)

95758-92-2 structure
Nom du produit:3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine
Numéro CAS:95758-92-2
Le MF:C9H6F3IN2
Mégawatts:326.057024478912
MDL:MFCD30469158
CID:4774268
PubChem ID:11809538
3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine
- 3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine
- ZB0023
- 3-(Trifluoromethyl)-3-[4-(iodomethyl)phenyl]-3H-diazirine
- 3-[4-(Iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine (ACI)
- 3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine
- AKOS037649309
- EN300-33126648
- BS-17982
- SCHEMBL993831
- CS-0144529
- D81090
- C9H6F3IN2
- 95758-92-2
-
- MDL: MFCD30469158
- Piscine à noyau: 1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2
- La clé Inchi: NXZFAVYPSDBXKJ-UHFFFAOYSA-N
- Sourire: ICC1C=CC(=CC=1)C1(C(F)(F)F)N=N1
Propriétés calculées
- Qualité précise: 325.95278g/mol
- Masse isotopique unique: 325.95278g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 2
- Complexité: 263
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 24.7
3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33126648-5g |
3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 5g |
$2070.0 | 2023-09-04 | ||
Enamine | EN300-33126648-0.25g |
3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 0.25g |
$657.0 | 2023-09-04 | ||
Aaron | AR01KLGE-50mg |
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 95% | 50mg |
$23.00 | 2023-12-14 | |
Aaron | AR01KLGE-250mg |
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 95% | 250mg |
$60.00 | 2025-02-12 | |
Enamine | EN300-33126648-10g |
3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 10g |
$3069.0 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215169-1g |
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 97% | 1g |
¥2458.00 | 2024-04-23 | |
1PlusChem | 1P01KL82-50mg |
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 95% | 50mg |
$36.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1260568-100mg |
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 95% | 100mg |
$80 | 2025-02-27 | |
eNovation Chemicals LLC | Y1260568-50mg |
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 95% | 50mg |
$215 | 2023-05-17 | |
eNovation Chemicals LLC | Y1260568-100mg |
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |
95758-92-2 | 95% | 100mg |
$75 | 2024-06-05 |
3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Iodomethyltriphenoxyphosphorane Solvents: Acetonitrile
Référence
Méthode de production 2
Conditions de réaction
Référence
- Preparation of nucleic acid and nucleotide derivatives having phenyldiaziridine moieties, process for production thereof, method for analysis of protein, and process for preparation of protein, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Synthesis by substitution of oxygen functionalitiesScience of Synthesis, 2007, 35, 589-672,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- Solvents: Acetonitrile ; 20 h, rt
Référence
- Trifluoromethyldiazirine: an effective photo-induced cross-linking probe for exploring amyloid formationChemical Communications (Cambridge, 2008, (44), 5728-5730,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Acetonitrile ; 20 h, rt
Référence
- Preparation of 2-(acylamido)acetic acid and 2-(acylamido)propionic acid benzylamides as neurological agents., World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 15 min, rt
1.2 Solvents: Dichloromethane ; 90 min, rt
1.2 Solvents: Dichloromethane ; 90 min, rt
Référence
- Mapping two neurosteroid-modulatory sites in the prototypic pentameric ligand-gated ion channel GLICJournal of Biological Chemistry, 2018, 293(8), 3013-3027,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- Solvents: Acetonitrile ; 4.5 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Référence
- The synthesis and application of a diazirine-modified uridine analogue for investigating RNA-protein interactionsRSC Advances, 2014, 4(89), 48228-48235,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Acetonitrile ; 20 h, rt
Référence
- N-Benzyl (acylamido)alkylcarboxamide derivatives as neurological agents and their preparation and use for the treatment of diseases, United States, , ,
3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Raw materials
3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Preparation Products
3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Littérature connexe
-
1. Book reviews
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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